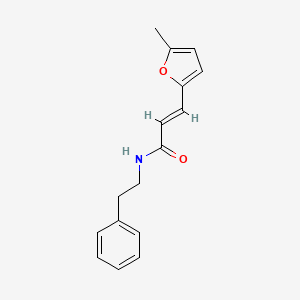
3-(5-methyl-2-furyl)-N-(2-phenylethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-methyl-2-furyl)-N-(2-phenylethyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MFA-PEA and is a member of the acrylamide family. MFA-PEA is a white powder that is soluble in organic solvents like ethanol and dimethyl sulfoxide.
Mecanismo De Acción
The mechanism of action of MFA-PEA is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. MFA-PEA has also been shown to interact with the endocannabinoid system, which plays a crucial role in pain sensation, inflammation, and anxiety.
Biochemical and Physiological Effects
MFA-PEA has been shown to possess several biochemical and physiological effects. In animal studies, MFA-PEA has been shown to reduce pain sensitivity, inflammation, and anxiety-like behavior. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. MFA-PEA has also been shown to have a favorable safety profile, with no significant toxicity or adverse effects observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MFA-PEA has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used as a scaffold for the development of new drugs. It has also been shown to possess several pharmacological properties that make it a promising drug candidate for various diseases. However, there are some limitations to using MFA-PEA in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it challenging to optimize its pharmacological properties. Another limitation is that MFA-PEA is still in the early stages of research, and more studies are needed to fully understand its potential applications.
Direcciones Futuras
There are several future directions for the research on MFA-PEA. One direction is to investigate its potential applications in the treatment of neurological disorders like Alzheimer's and Parkinson's disease. Another direction is to optimize its pharmacological properties by understanding its mechanism of action and developing new derivatives. Additionally, more studies are needed to investigate its potential applications in material science, particularly in organic electronics and optoelectronics. Overall, MFA-PEA is a promising compound that has the potential to make significant contributions to various fields of research.
Métodos De Síntesis
MFA-PEA can be synthesized using a simple and efficient method. The synthesis involves the reaction of 5-methylfurfurylamine with 2-phenylethylamine in the presence of acetic anhydride and triethylamine. The reaction mixture is then purified using column chromatography to obtain MFA-PEA in high yield and purity. This method is reproducible and can be easily scaled up for large-scale synthesis.
Aplicaciones Científicas De Investigación
MFA-PEA has been investigated for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, MFA-PEA has been shown to possess analgesic, anti-inflammatory, and anxiolytic properties. It has also been investigated as a potential drug candidate for the treatment of neurological disorders like Alzheimer's and Parkinson's disease. In drug discovery, MFA-PEA has been used as a scaffold for the development of new drugs with improved pharmacological properties. In material science, MFA-PEA has been investigated for its potential applications in organic electronics and optoelectronics.
Propiedades
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-13-7-8-15(19-13)9-10-16(18)17-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAYFTZSKHIXID-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198820 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5714729.png)

![4-[4-(diethylamino)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5714751.png)
![4-nitro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5714763.png)
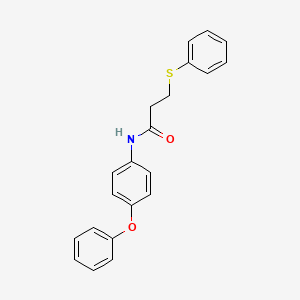
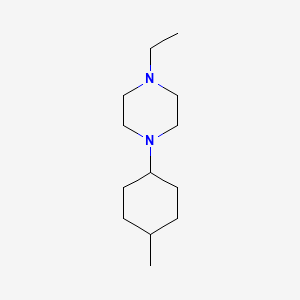
![(2-chloro-6-fluorobenzyl)[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5714794.png)
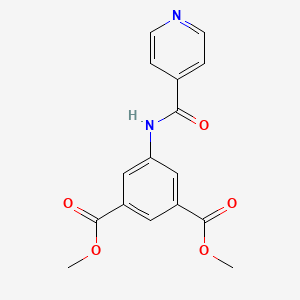
![N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)benzyl]urea](/img/structure/B5714798.png)
![4-[(4-isobutoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5714804.png)
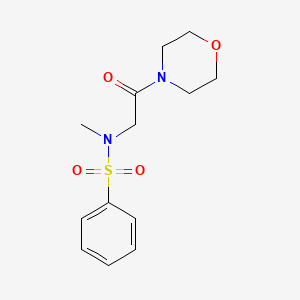
![1-benzyl-4-[2-(ethylthio)benzoyl]piperazine](/img/structure/B5714810.png)
![2-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5714815.png)
